molecular formula C15H15ClN2O3S B4466692 N-METHYL-3-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BENZAMIDE

N-METHYL-3-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B4466692
M. Wt: 338.8 g/mol
InChI Key: FHVNSCDVLYPDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-METHYL-3-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzamide core substituted with a methyl group and a 4-chlorobenzenesulfonamido group. Its distinct properties make it valuable in research and industrial applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonyl-methylamino]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-17-15(19)11-4-3-5-13(10-11)18(2)22(20,21)14-8-6-12(16)7-9-14/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVNSCDVLYPDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-3-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The process includes:

    Formation of Benzamide Core: The benzamide core is synthesized by reacting benzoic acid with ammonia or an amine under acidic conditions.

    Substitution Reactions: The benzamide core undergoes substitution reactions to introduce the methyl and 4-chlorobenzenesulfonamido groups. This involves the use of reagents such as methyl iodide and 4-chlorobenzenesulfonyl chloride.

    Final Assembly: The final step involves the coupling of the substituted benzamide with N-methylamine under controlled conditions to form the target compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-3-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamido group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, under mild to moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-METHYL-3-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-METHYL-3-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzamide: A simpler analog with a similar core structure but lacking the sulfonamido group.

    4-Chlorobenzenesulfonamide: Contains the sulfonamido group but lacks the benzamide core.

    N,N-Diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar amide structure but different substituents.

Uniqueness

N-METHYL-3-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BENZAMIDE is unique due to the combination of its benzamide core and the 4-chlorobenzenesulfonamido group, which imparts distinct chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-METHYL-3-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-METHYL-3-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.